molecular formula C8H9NO B093265 2-Phenylacetamide CAS No. 103-81-1

2-Phenylacetamide

Cat. No.: B093265
CAS No.: 103-81-1
M. Wt: 135.16 g/mol
InChI Key: LSBDFXRDZJMBSC-UHFFFAOYSA-N
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Description

2-Phenylacetamide, also known as benzeneacetamide, is an organic compound with the chemical formula C8H9NO. It is characterized by a phenyl group attached to an acetamide functional group. This compound appears as a white crystalline solid and is commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylacetamide can be synthesized through various methods. One common method involves the reaction of benzyl cyanide with hydrochloric acid. The procedure includes dissolving benzyl cyanide in hydrochloric acid, followed by the addition of water to precipitate the product. The crude product is then purified by washing with sodium carbonate solution .

Industrial Production Methods: In industrial settings, this compound is produced by adding concentrated hydrochloric acid to phenylacetonitrile, stirring to dissolve, and reacting at 50°C for half an hour. The mixture is then cooled, and water is added to precipitate the crystals, which are filtered and washed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylacetamide undergoes various chemical reactions, including:

    Hydrolysis: When treated with strong acids or bases, this compound can hydrolyze to form phenylacetic acid and ammonia.

    Oxidation: It can be oxidized to form phenylacetic acid using oxidizing agents like potassium permanganate.

    Substitution: The amide group can undergo substitution reactions with reagents like acetic anhydride to form N-acetyl derivatives.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Acetic anhydride and other acylating agents.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Phenylacetamide serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly valued for its role in producing pharmaceuticals and agrochemicals. Its structural properties facilitate various chemical reactions, making it an essential building block in synthetic organic chemistry.

Antioxidant and Antimicrobial Properties
Research indicates that this compound exhibits potential antioxidant and antimicrobial activities. Studies have demonstrated its ability to scavenge free radicals and inhibit the growth of certain bacterial strains, highlighting its relevance in developing new antimicrobial agents .

Hormonal Activity

Recent investigations into the estrogen-like effects of this compound suggest that it may have therapeutic applications in hormone replacement therapies. Studies show that it promotes the proliferation of MCF-7 breast cancer cells, indicating potential use in treating perimenopausal symptoms .

Renal Protection

A significant body of research has focused on the renal protective effects of this compound. In studies involving spontaneously hypertensive rats, the compound demonstrated a reduction in blood pressure and improved renal function by modulating the renin-angiotensin-aldosterone system (RAAS) and oxidative stress pathways. Key findings include:

  • Reduction in Blood Pressure: Notable decreases in systolic blood pressure were observed.
  • Histopathological Improvements: Histological analyses indicated reduced collagen deposition and improved renal architecture post-treatment .

Antifungal Properties

Emerging Antifungal Agent
Derivatives of this compound have shown promising antifungal activity against drug-resistant strains of Candida albicans and Candida parapsilosis. A study highlighted:

  • Minimum Inhibitory Concentration (MIC): Ranged from 128 to 256 µg/mL.
  • Biofilm Inhibition: Up to 92% inhibition of biofilm formation was recorded, which is critical for combating fungal infections .

Case Study 1: Renal Fibrosis

In a controlled study involving spontaneously hypertensive rats, administration of this compound over four weeks resulted in significant improvements in renal function markers and histopathological outcomes. The study concluded that the compound exerts protective effects against renal injury through modulation of the MAPK signaling pathway .

Case Study 2: Antifungal Resistance

A clinical evaluation of derivatives such as 2-chloro-N-phenylacetamide demonstrated efficacy against fluconazole-resistant Candida strains. The study underscored the urgent need for new antifungal agents amidst rising resistance rates .

Data Summary

Biological ActivityMechanismKey Findings
AntihypertensiveMAPK pathway modulationReduced blood pressure; improved renal function
AntifungalBiofilm disruptionMIC: 128-256 µg/mL; inhibited biofilm formation
Anti-inflammatoryCytokine inhibitionReduced IL-1 beta and TNF-alpha levels

Mechanism of Action

The pharmacological activities of 2-Phenylacetamide are primarily mediated through its interaction with estrogen receptors and modulation of the MAPK signaling pathway. It selectively modulates estrogen receptors ERα, ERβ, and GPR30, enhancing their expression in reproductive tissues and breast cancer cells. This dual mechanism of action underscores its potential in managing hormone-related disorders and hypertensive nephropathy .

Comparison with Similar Compounds

2-Phenylacetamide belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids. Similar compounds include:

    Acetanilide: Known for its analgesic and antipyretic properties but often causes methemoglobinemia.

    Phenylacetic acid: Used in the synthesis of various pharmaceuticals and as a precursor in organic synthesis.

    Benzamide: Utilized in the production of dyes, pesticides, and pharmaceuticals.

Uniqueness: this compound is unique due to its dual mechanism of action involving estrogen receptor modulation and MAPK pathway inhibition, making it a promising candidate for therapeutic development .

Biological Activity

2-Phenylacetamide (PA) is an organic compound with a wide range of biological activities, making it a subject of significant research interest. This article delves into its pharmacological effects, mechanisms of action, and therapeutic potentials, supported by various studies and case analyses.

This compound is characterized by its molecular formula C8H9NOC_8H_9NO. It features an amide functional group attached to a phenyl and an acetamide moiety, which contributes to its diverse biological activities. The compound's structure allows for interactions with various biological targets, influencing its pharmacological effects.

1. Antihypertensive and Renal Protective Effects

A recent study investigated the effects of PA on renal fibrosis in spontaneously hypertensive rats (SHR). The findings indicated that PA significantly reduced blood pressure and improved renal function by modulating the renin-angiotensin-aldosterone system (RAAS) and oxidative stress pathways. Key results included:

  • Reduction in Blood Pressure : PA treatment led to a notable decrease in systolic blood pressure.
  • Decreased Inflammatory Markers : Levels of pro-inflammatory cytokines were significantly reduced post-treatment.
  • Renal Histopathology : Histological analyses revealed decreased collagen deposition and improved renal architecture after PA administration.

The study concluded that PA exerts protective effects against renal injury through the MAPK signaling pathway, highlighting its potential as a therapeutic agent for hypertension-related renal complications .

2. Antifungal Activity

Research has also explored the antifungal properties of derivatives related to this compound. For instance, 2-chloro-N-phenylacetamide demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The compound exhibited:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.
  • Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.
  • Biofilm Inhibition : Up to 92% inhibition of biofilm formation was observed.

These findings suggest that derivatives of PA may serve as potential antifungal agents, especially in cases of drug-resistant infections .

3. Anti-inflammatory Properties

Another study focused on N-(2-hydroxy phenyl) acetamide, a derivative of PA, which exhibited notable anti-inflammatory effects in an adjuvant-induced arthritis model. Key observations included:

  • Reduction in Paw Edema : Significant decrease in swelling compared to control groups.
  • Lowered Cytokine Levels : Serum levels of IL-1 beta and TNF-alpha were markedly reduced.

This indicates that PA derivatives may offer therapeutic benefits in inflammatory conditions .

The biological activities of this compound are mediated through several mechanisms:

  • MAPK Pathway Modulation : As demonstrated in renal studies, PA influences the MAPK signaling pathway, which is crucial for cellular responses to stress and inflammation.
  • Biofilm Disruption : The antifungal properties are partly attributed to the ability to disrupt biofilm formation, which is critical for fungal survival and resistance.
  • Cytokine Inhibition : The reduction in pro-inflammatory cytokines suggests that PA can modulate immune responses effectively.

Case Study 1: Renal Fibrosis

In a controlled study involving SHR rats, PA was administered over four weeks. Results showed significant improvement in renal function markers and histopathological outcomes, confirming its role as a protective agent against renal fibrosis .

Case Study 2: Antifungal Resistance

A clinical evaluation of 2-chloro-N-phenylacetamide highlighted its efficacy against resistant Candida strains. The study emphasized the need for new antifungal agents due to rising resistance rates .

Data Summary

Biological ActivityMechanismKey Findings
AntihypertensiveMAPK pathway modulationReduced BP, improved renal function
AntifungalBiofilm disruptionMIC: 128-256 µg/mL; inhibited biofilm formation
Anti-inflammatoryCytokine inhibitionReduced IL-1 beta and TNF-alpha levels

Q & A

Basic Research Questions

Q. What are the essential physicochemical properties of 2-Phenylacetamide that researchers must consider during experimental design?

  • Methodological Answer: Key properties include:

  • Melting Point : 156°C (critical for assessing thermal stability during synthesis) .
  • Density : 1.1 g/cm³ (impacts solvent selection for crystallization) .
  • Solubility : Soluble in methanol (guides solvent systems for reactions or assays) .
  • Molecular Weight : 135.17 g/mol (required for molarity calculations) .
    These parameters should be verified using differential scanning calorimetry (DSC) for melting points and HPLC for purity validation .

Q. What standardized protocols are recommended for synthesizing this compound to ensure reproducibility?

  • Methodological Answer:

  • Step 1 : Follow literature protocols for phenylacetic acid amidation, using ammonium hydroxide or urea as reagents .
  • Step 2 : Include detailed reaction conditions (e.g., temperature: 80–100°C, pH control) and stoichiometric ratios in the experimental section .
  • Step 3 : Characterize the product via 1^1H NMR (e.g., δ 7.15–7.32 ppm for aromatic protons) and IR spectroscopy (e.g., 1650 cm1^{-1} for amide C=O stretch) .
  • Note : For reproducibility, document batch-specific variations (e.g., solvent grades, catalyst sources) in supplementary materials .

Q. How should researchers characterize the purity and structural identity of newly synthesized this compound?

  • Methodological Answer:

  • Purity : Use HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) and UV detection at 254 nm .
  • Structural Confirmation :
  • 1^1H NMR: Validate aromatic (6H) and amide NH (1H) proton signals .
  • IR Spectroscopy: Confirm amide bonds (N–H stretch: ~3300 cm1^{-1}; C=O: ~1650 cm1^{-1}) .
  • Quantitative Analysis : Report melting point ranges (±2°C) and compare to literature values (156°C) to detect impurities .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound be systematically addressed?

  • Methodological Answer:

  • Hypothesis Testing : Compare studies under controlled variables (e.g., concentration ranges: 10–100 µM; cell lines: HEK293 vs. HepG2) .
  • Mechanistic Studies : Use knockout models (e.g., peroxiredoxin-6-deficient cells) to isolate its role in antioxidant activity .
  • Data Reconciliation : Cross-reference metabolic conversion claims (e.g., paracetamol derivation) with LC-MS traces of in vitro assays .

Q. What methodological considerations are critical when optimizing reaction conditions for this compound derivatives?

  • Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) for derivatives like 2-chloro-N-(4-methylphenyl)-2-phenylacetamide .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate intermediates via column chromatography .
  • Safety : Implement glove-box protocols for handling toxic intermediates (e.g., chloroacetyl chloride) .

Q. What computational approaches are validated for predicting the metabolic pathways of this compound?

  • Methodological Answer:

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450-mediated oxidation .
  • Docking Studies : Model interactions with peroxiredoxin-6 (PDB ID: 1PRX) to predict antioxidant mechanisms .
  • Validation : Cross-check predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .

Properties

IUPAC Name

2-phenylacetamide
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InChI

InChI=1S/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBDFXRDZJMBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059282
Record name Benzeneacetamide
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Molecular Weight

135.16 g/mol
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Physical Description

Solid; [Merck Index], Solid
Record name alpha-Phenylacetamide
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Vapor Pressure

0.000344 [mmHg]
Record name alpha-Phenylacetamide
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CAS No.

103-81-1
Record name Benzeneacetamide
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Record name 2-PHENYLACETAMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 0.1 g (0.13 mmol) of (E)-5-t2-[4-(2-chlorophenyl)-9-methyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]ethyl]-2-[2-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]phenylamino]-2-oxoethyl]-benzoic acid monohydrate, 0.03 g (0.16 mmol) of N-ethyl-N'-(3-dimethylaminopropyl)-carbodiimide hydrochloride, 0.02 mL (4 mmol) of allylamine and 15 mL of dry CH2Cl2 was stirred at room temperature under nitrogen for 18 hours and concentrated to dryness. The residue was purified by thick layer chromatography using ethyl acetate/CH3OH (5:1) as the eluent. The product was isolated and partitioned between CH2Cl2 and dilute NH4OH. The organic phases were concentrated and the residue triturated with hot ethyl acetate and filtered. The filtrates were concentrated and the solid triturated with diethyl ether and filtered to give 60 mg (57%) of (E)-4-[2 -[4-(2-Chlorophenyl)-9-methyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4 ]-diazepin-2-yl]ethyl]-N-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]-phenyl]-2-[2-propenylamino)carbonyl]benzeneacetamide as a tan powder: mp 127-132° C.
Name
2-[2-[3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]phenylamino]-2-oxoethyl]-benzoic acid monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.36 ml (4.5 mmoles) of pyridine were added to a suspension of 0.525 g (1.50 mmoles) of benzylpenicillin sulphoxide in 10 ml of dioxane and the resulting solution was cooled to 0° C. followed by the addition of 0.05 ml (0.5 mmole) of acetyl bromide and the reaction mixture was stirred for 30 minutes at 0° C. 0.49 ml (1.9 mmoles) of N,O-bis(trimethylsilyl)acetamide and 0.38 g (1.6 mmoles) of N,N'-bis-trimethylsilyl sulphamide were added. The mixture was heated to reflux and after 4 hours at reflux, the amount of Δ3 -phenylacetamide desacetoxycephalosporanic acid formed, titrated by a microbiological analysis, was 95%.
Quantity
0.36 mL
Type
reactant
Reaction Step One
[Compound]
Name
benzylpenicillin sulphoxide
Quantity
0.525 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.49 mL
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(Hydroxymethyl)-α-(methoxyimino)-N-methyl-benzeneacetamide (0.46 g, 2.07 mmol) was dissolved with stirring in anhydrous dimethyl sulphoxide (20 mL) and 60% sodium hydride (0.10 g, 2.5 mmol) added. The reaction mixture was stirred at room temperature for 20 minutes and a solution of 2-(2,2-dimethylethyl)-2-(5-methyl-6-methylsulphonyl-3-pyridinyl)-1,3-dioxolane (0.62 g, 2.07 mmol) in anhydrous dimethyl sulphoxide (5 mL) added. The reaction mixture was heated to 45° C. and stirred overnight. It was then cooled to room temperature and poured into water. This was extracted with ethyl acetate (2×40 mL), the organic extracts combined and washed with water and brine, and dried (Na2SO4). Evaporation of the solvent under reduced pressure and purification of the residue by chromatography over silica (10-50% ethyl acetate:pentane) gave the desired product (0.37 g, 40%) as a clear gum.
Name
2-(Hydroxymethyl)-α-(methoxyimino)-N-methyl-benzeneacetamide
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
2-(2,2-dimethylethyl)-2-(5-methyl-6-methylsulphonyl-3-pyridinyl)-1,3-dioxolane
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
40%

Synthesis routes and methods IV

Procedure details

117.2 Grams of phenylacetonitrile (II-2), 56.1 g of a 25% aqueous potassium hydroxide solution, 291.5 g of a 35% aqueous hydrogen peroxide solution and 1.78 g of triethylbenzylammonium chloride were mixed at 50° C. for 4 hours in 351.6 g of isopropanol. After completion of the reaction, isopropanol was distilled off and the formed precipitate was filtered out and washed with water to obtain 128.5 g of phenylacetamide (m.p.: 155° C.) (I-2) in a yield of 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
catalyst
Reaction Step One
Quantity
351.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods V

Procedure details

Using the method of Example 6, a solution of 2.81 g of phenylacetic acid in 200 ml of methylene chloride is treated at 0° C. with 3.35 g of carbonyldiimidazole. The mixture is stirred for 40 minutes. Then 2.86 g (0.0159 mole) of the (±)-amine from Example 1, Part C, above is added. The mixture is stirred for 24 hr and partitioned with saturated aqueous sodium bicarbonate. The organic phase is dried and concentrated to yield the titled (±)-benzeneacetamide product free base which is dissolved in a minimum volume of methanol and treated with one equivalent of maleic acid which has been dissolved in a minimum volume of methanol, and the mixture is diluted with diethyl ether to give the titled maleate salt.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
(±)-amine
Quantity
2.86 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Phenylacetamide
2-Phenylacetamide
2-Phenylacetamide
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